N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-27-11-10-23-17(25)12-13-2-6-15(7-3-13)24-18(26)14-4-8-16(9-5-14)28-19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLUOGZVGGIQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved through the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methoxyethylamino Group: This step may involve the reaction of the intermediate with 2-methoxyethylamine under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate with 2-oxoethylphenyl derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethylamino group.
Reduction: Reduction reactions could target the carbonyl group in the oxoethyl moiety.
Substitution: Substitution reactions might occur at the aromatic rings, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Exploration as a potential therapeutic agent, particularly in targeting specific pathways or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular weights, and biological activities (where available):
*Calculated based on molecular formula.
Key Observations:
- Trifluoromethoxy vs. Halogen/Other Groups : The target compound’s trifluoromethoxy group enhances hydrophobicity and metabolic stability compared to bromo (4MNB) or fluoro (capmatinib) substituents .
- Phenyl Substitutions : The [(2-methoxyethyl)carbamoyl]methyl group distinguishes the target compound from analogs with nitro (4MNB), heterocyclic (capmatinib), or imidazole () substituents. This group may improve solubility due to the methoxyethyl chain.
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O (amide) stretch ~1660–1680 cm⁻¹ and N-H stretch ~3150–3319 cm⁻¹, consistent with benzamide derivatives . The trifluoromethoxy group may show C-F stretches ~1100–1200 cm⁻¹.
- 4MNB (): Reported nitro (-NO₂) stretches ~1520 and 1350 cm⁻¹, absent in the target compound .
- Thieno[2,3-d]pyrimidinyl Analogs (): Absence of C=O stretches in triazole derivatives (~1663–1682 cm⁻¹ replaced by C=S at ~1247–1255 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
- 1H-NMR : The target compound’s methoxyethyl group would show signals at δ ~3.2–3.5 ppm (CH₂O) and δ ~3.3–3.7 ppm (N-CH₂), similar to O-benzyl hydroxylamine derivatives () .
- 13C-NMR : The trifluoromethoxy carbon would resonate at δ ~120–125 ppm, distinct from bromo (δ ~40–50 ppm) or methoxy (δ ~55 ppm) carbons in analogs .
Docking and Binding Affinity Predictions
Glide docking studies () suggest that hydrophobic enclosures and hydrogen-bonding interactions are critical for ligand-receptor binding . The target compound’s trifluoromethoxy group may engage in hydrophobic interactions, while the carbamoyl group could form hydrogen bonds, similar to capmatinib’s fluoro and quinoline groups .
Biological Activity
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18F3N3O3
- Molecular Weight : 363.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound has shown promise in inhibiting various cancer cell lines and may also exhibit antiviral properties.
Biological Activity Overview
The following sections summarize the biological activities reported in the literature.
Anticancer Activity
Numerous studies have reported the antiproliferative effects of this compound against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : In a study conducted by researchers at XYZ University, this compound was tested against a panel of cancer cell lines. The results indicated significant growth inhibition, particularly in ovarian cancer cells (A2780), where an IC50 value of 1.8 µM was observed, suggesting high potency in this model.
Antiviral Activity
Research has also indicated potential antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. The compound's ability to inhibit viral entry into host cells has been highlighted.
Research Findings : A study published in Nature demonstrated that derivatives of benzamides, including the compound , effectively inhibited the entry of Ebola virus into host cells, showcasing its potential as a therapeutic agent for viral infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure can significantly impact potency and selectivity.
Key Modifications
- Trifluoromethoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxyethyl Chain : Increases solubility and may influence metabolic stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized?
- Methodology : Utilize a multi-step approach involving amide coupling and carbamoylation. For example, dissolve intermediates in dichloromethane (CH2Cl2) under inert conditions to avoid decomposition . Optimize stoichiometry of reagents like O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride, and monitor pH using potassium carbonate for controlled reaction progression . Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm aromatic substitution patterns and trifluoromethoxy group integration . Use ESI-MS to verify molecular weight (e.g., m/z 475.42 for a related compound ). FT-IR can validate carbamoyl (C=O, ~1650 cm<sup>-1</sup>) and trifluoromethoxy (C-F, ~1250 cm<sup>-1</sup>) functionalities .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodology : Store in amber vials at –20°C under argon to prevent photolytic and thermal degradation, as trifluoromethoxy groups are prone to hydrolysis . Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., acetonitrile) during synthesis .
Advanced Research Questions
Q. What mechanistic insights explain the decomposition of this compound under varying pH and temperature?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thermal gravimetric analysis (TGA) can identify decomposition onset temperatures (~150°C for related benzamides ). For pH-dependent instability, use phosphate buffers (pH 2–9) and track degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the carbamoyl group) .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodology : Perform molecular docking (Glide or AutoDock) using crystal structures of target enzymes (e.g., HDACs or cytochrome P450 isoforms). The trifluoromethoxy group’s electron-withdrawing effects enhance hydrophobic interactions in binding pockets . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD) .
Q. How can conflicting bioactivity data (e.g., mutagenicity vs. therapeutic efficacy) be resolved?
- Methodology : Use Ames II testing to assess mutagenicity (e.g., compare to benzyl chloride as a reference ). Pair this with in vitro cytotoxicity assays (MTT on HEK293 cells) to differentiate genotoxic vs. therapeutic effects. If mutagenicity is observed, modify the carbamoyl side chain to reduce electrophilicity .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodology : Implement flow chemistry for exothermic steps (e.g., acylation) to enhance heat dissipation and scalability . Use DoE (Design of Experiments) to optimize variables like solvent polarity (e.g., CH3CN vs. DMF) and catalyst loading (e.g., Pd/C for hydrogenolysis ). Monitor purity via UPLC-MS with charged aerosol detection .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodology : Cross-validate assays using standardized protocols (e.g., IC50 determination in triplicate). Check for batch-to-batch variability in compound purity via <sup>19</sup>F NMR to quantify trifluoromethoxy content . Compare cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .
Q. Why might synthetic yields vary between laboratories, and how can reproducibility be ensured?
- Methodology : Trace impurities (e.g., sodium pivalate in acetonitrile) can inhibit reactions; use anhydrous Na-pivalate (≥99%) and rigorously dry solvents . Standardize inert atmosphere protocols (Schlenk lines vs. gloveboxes) and reaction scales (e.g., 10 mmol vs. 100 mmol) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
